4'-Demethyl Homoharringtonine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of homoharringtonine derivatives, including DHHT, involves complex chemical processes designed to modify the structure and enhance the compound's biological activity. Keller, Dumas, and d'Angelo (2003) detailed the synthesis of the methyl ester side chain of homoharringtonine through a Michael addition and subsequent chemical operations, highlighting the intricate steps involved in creating these derivatives (Keller, Dumas, & d'Angelo, 2003). Robin et al. (1999) reported a semi-synthesis approach for enantiopure homoharringtonine via anhydrohomoharringtonine, showcasing another method to access these compounds (Robin et al., 1999).

Molecular Structure Analysis

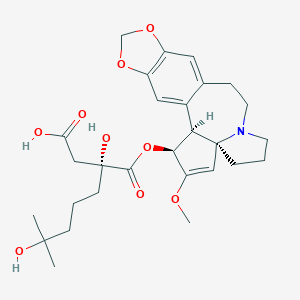

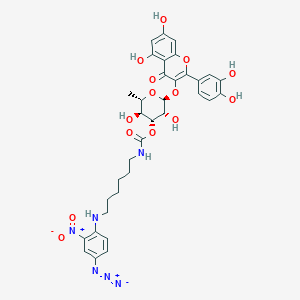

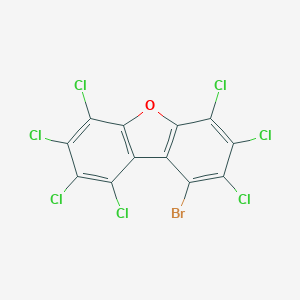

The molecular structure of DHHT, like its parent compound homoharringtonine, features a complex arrangement of rings and functional groups critical for its biological activity. Ju and Beaudry (2019) demonstrated the synthesis of homoharringtonine and cephalotaxine through furan oxidation-transannular Mannich cyclization, a method that constructs the compound's core structure efficiently (Ju & Beaudry, 2019).

Chemical Reactions and Properties

DHHT undergoes various chemical reactions that modify its structure and properties. Nguyen et al. (2016) explored the synthesis of new homoharringtonine ester chains, demonstrating the compound's versatility in chemical modifications (Nguyen et al., 2016). These reactions play a vital role in optimizing the compound's pharmacological profile.

Applications De Recherche Scientifique

Multiple Myeloma Cancer Stem Cells : A polyethyleneglycol formulation of homoharringtonine liposomes has shown effectiveness in suppressing multiple myeloma cancer stem cell growth by inducing apoptosis (Li et al., 2017)(source).

Intraocular Proliferation : Homoharringtonine has demonstrated the ability to reduce cell growth by 50%, inhibit vitreous proliferation, and prevent retinal detachment in vivo (Li Junping et al., 1988)(source).

Acute Myeloid Leukemia (AML) : It has shown potent anti-tumor effects in acute myeloid leukemia by targeting SP1/TET1/5hmC signaling pathways, especially improving survival in patients with FLT3 mutations (Li et al., 2019)(source).

Protein Synthesis Inhibition : Homoharringtonine strongly inhibits diphenylalanine synthesis and the puromycin reaction on human ribosomes (Tujebajeva et al., 1989)(source).

Acute Nonlymphoblastic Leukemia : It has been used effectively for the treatment of acute nonlymphoblastic leukemia, with a significant proportion of patients achieving complete remission (Warrell et al., 1985)(source).

JAK2STAT5 Signal Pathway Alteration : Homoharringtonine is efficient in treating acute myeloid leukemia patients by altering the JAK2STAT5 signal pathway (Tong et al., 2008)(source).

Leukemia and Myelodysplastic Syndromes : It has been used to treat acute myeloid leukemia, chronic myeloid leukemia, chronic lymphocyte leukemia, and myelodysplastic syndromes (Zhang et al., 2016)(source).

FDA Approval for Chronic Myeloid Leukemia : The FDA has approved homoharringtonine/omacetaxine for the treatment of chronic myeloid leukemia after failure of two or more tyrosine kinase inhibitors (Kantarjian et al., 2013)(source).

Propriétés

IUPAC Name |

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKGNYRSLLFRU-KSZYUSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650139 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Demethyl Homoharringtonine | |

CAS RN |

98599-84-9 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)

![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)

![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)